Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-
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Overview
Description
Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of an appropriate carboxylic acid derivative with an amine to form the amide bond.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide (CH3I) as the methylating agent.
Formation of the Diethylamino Groups: The diethylamino groups are introduced via alkylation reactions, typically using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the diethylamino groups may interact with neurotransmitter receptors, while the methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[bis[4-(diethylamino)phenyl]methyl]-2-methoxyphenyl]acetamide
- N-[4-[bis[4-(diethylamino)phenyl]methyl]-2-methoxyphenyl]propionamide
Uniqueness
Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
38615-38-2 |
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Molecular Formula |
C38H55N3O2 |
Molecular Weight |
585.9 g/mol |
IUPAC Name |
N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]octanamide |
InChI |
InChI=1S/C38H55N3O2/c1-9-14-15-16-17-18-37(42)39-35-24-19-30(27-36(35)43-8)38(33-22-20-31(25-28(33)6)40(10-2)11-3)34-23-21-32(26-29(34)7)41(12-4)13-5/h19-27,38H,9-18H2,1-8H3,(H,39,42) |
InChI Key |
LJQRYPCDQQFASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(C=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C3=C(C=C(C=C3)N(CC)CC)C)OC |
Origin of Product |
United States |
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